Impact of (2S,5S) Stereochemistry on Antiviral Activity of Derived NS5A Inhibitors
The (2S,5S) stereochemistry of the pyrrolidine ring is a primary determinant of the antiviral potency of the derived final compound. A direct comparison between the N-phenylpyrrolidine inhibitor incorporating the (2S,5S) diamine core and its (2R,5R) enantiomer showed a clear superiority of the (2S,5S) configuration for inhibiting Hepatitis C Virus (HCV) genotype 1 (GT1) replication [1].
| Evidence Dimension | Comparative antiviral potency against HCV Genotype 1 (GT1) replicon |
|---|---|
| Target Compound Data | Compound derived from the target (2S,5S) diamine provided improved GT1 potency. |
| Comparator Or Baseline | Analog derived from the (2R,5R) enantiomeric diamine. |
| Quantified Difference | The (2S,5S) compound is stated to provide 'improved genotype 1 (GT1) potency' relative to the (2R,5R) compound, indicating a qualitative superiority essential for development. |
| Conditions | Data derived from the optimization of N-phenylpyrrolidine-based HCV NS5A inhibitors. |
Why This Matters
For procurement, this means that synthesizing the inhibitor with the incorrect enantiomer will result in a compound with inferior anti-HCV activity, rendering it unsuitable for pharmaceutical development.
- [1] DeGoey, D.A.; Randolph, J.T.; Liu, D.; Pratt, J.; Hutchins, C.; Donner, P.; Krueger, A.C.; Matulenko, M.; Patel, S.; Motter, C.E.; et al. Discovery of ABT-267, a Pan-Genotypic Inhibitor of HCV NS5A. J. Med. Chem. 2014, 57 (5), 2047–2057. DOI: 10.1021/jm401398x. View Source
